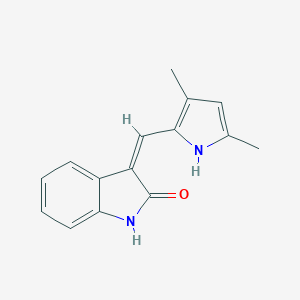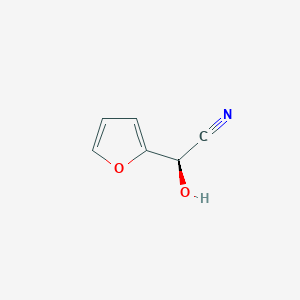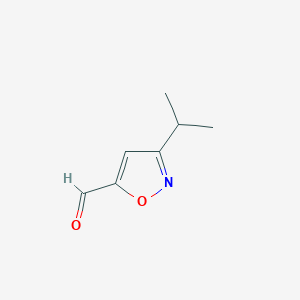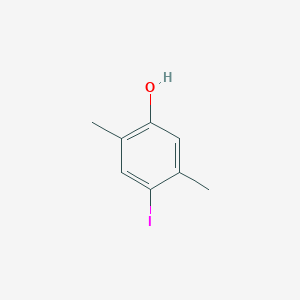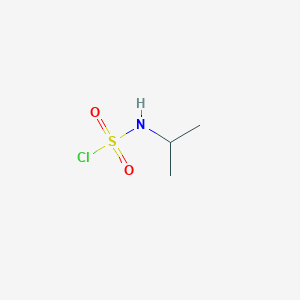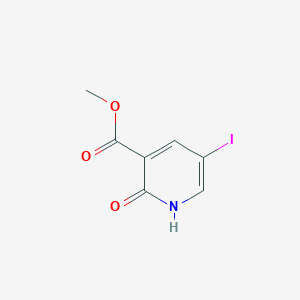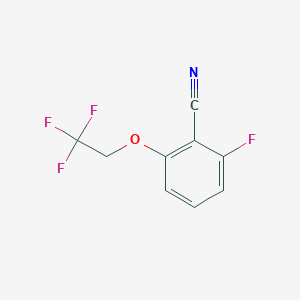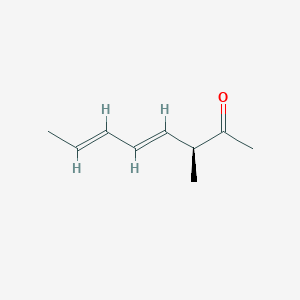
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one is a natural compound that is commonly found in various plant species. This compound has been extensively studied due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of (3S,4E,6E)-3-Methylocta-4,6-dien-2-one is not fully understood. However, research has shown that this compound works by inhibiting various enzymes and signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to activate various antioxidant enzymes, which help to reduce oxidative stress.
Biochemical And Physiological Effects
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one has been found to have various biochemical and physiological effects. Research has shown that this compound can reduce inflammation, oxidative stress, and cell damage. It has also been found to improve cognitive function, reduce blood glucose levels, and reduce the risk of cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using (3S,4E,6E)-3-Methylocta-4,6-dien-2-one in lab experiments is its availability. This compound can be easily synthesized or isolated from plant sources. Another advantage is its potential therapeutic properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on (3S,4E,6E)-3-Methylocta-4,6-dien-2-one. One direction is to further investigate its potential therapeutic properties and develop drugs based on this compound. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, research can be done to improve the solubility of this compound in water to make it easier to work with in lab experiments.
Conclusion:
In conclusion, (3S,4E,6E)-3-Methylocta-4,6-dien-2-one is a natural compound that has potential therapeutic properties. It can be synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that can lead to the development of new drugs and a better understanding of its mechanism of action.
Synthesis Methods
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one can be synthesized using various methods. One of the most common methods is the isolation from plant sources. This compound is found in various plants such as ginger, turmeric, and mango. Another method is the chemical synthesis of the compound using starting materials such as 3-methyl-2-buten-1-ol and acetic acid.
Scientific Research Applications
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one has been extensively studied for its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
CAS RN |
116454-34-3 |
|---|---|
Product Name |
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(3S,4E,6E)-3-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h4-8H,1-3H3/b5-4+,7-6+/t8-/m0/s1 |
InChI Key |
PNFIYBQOUPIIHJ-MBFKRBPYSA-N |
Isomeric SMILES |
C/C=C/C=C/[C@H](C)C(=O)C |
SMILES |
CC=CC=CC(C)C(=O)C |
Canonical SMILES |
CC=CC=CC(C)C(=O)C |
synonyms |
4,6-Octadien-2-one, 3-methyl-, [S-(E,E)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



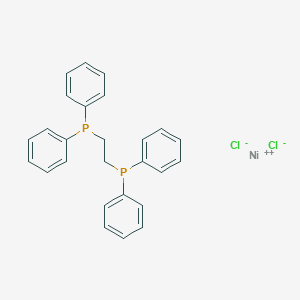
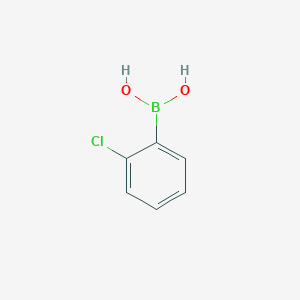
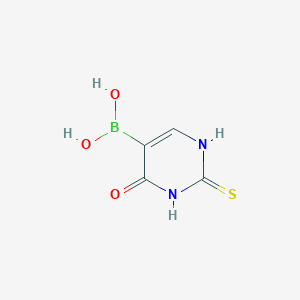
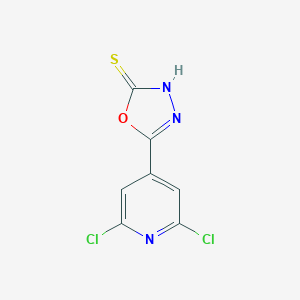
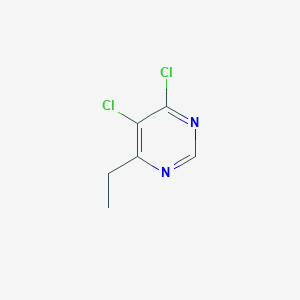
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
